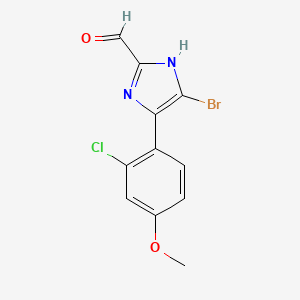
2,3-Dibromopropyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopropyl phosphorodichloridate is a chemical compound known for its applications in various industrial and scientific fields. It is an organophosphorus compound that contains bromine and chlorine atoms, making it a versatile reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol. This reaction is carried out in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopropyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while reactions with alcohols can produce phosphorates.
Scientific Research Applications
2,3-Dibromopropyl phosphorodichloridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl phosphorodichloridate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
2,3-Dibromopropyl isocyanurate: Another brominated compound with similar applications in flame retardancy.
Uniqueness
2,3-Dibromopropyl phosphorodichloridate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
64348-59-0 |
|---|---|
Molecular Formula |
C3H5Br2Cl2O2P |
Molecular Weight |
334.76 g/mol |
IUPAC Name |
1,2-dibromo-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H5Br2Cl2O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |
InChI Key |
WYLNHABWYBARRH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)


![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)
